Structural Uniqueness: Furan-2-yl vs. Thienyl and Phenyl Substitutions on the Pyridine Core
The presence of a furan-2-yl substituent at the 5-position of the pyridine ring distinguishes this compound from its thienyl and phenyl analogs. In structurally related kinase inhibitors, the replacement of a thiophene ring with a furan significantly alters electronic distribution and hydrogen-bonding capability, impacting target-binding kinetics [1]. While no direct IC50 comparison is available for this exact compound, a class-level inference based on urea-based kinase inhibitors indicates that furan-containing analogs show enhanced selectivity for certain kinases over the thienyl counterparts [1].
| Evidence Dimension | Structural differentiation (furan vs. thienyl vs. phenyl substituent) |
|---|---|
| Target Compound Data | 5-(furan-2-yl)pyridin-3-yl moiety present |
| Comparator Or Baseline | 5-(thiophen-2-yl)pyridin-3-yl analog; 5-phenylpyridin-3-yl analog |
| Quantified Difference | Not available (no direct assay data) |
| Conditions | In silico modeling and literature precedent |
Why This Matters
For procurement decisions in SAR campaigns, the furan-2-yl substitution is expected to yield different target selectivity profiles compared to bulkier or more lipophilic alternatives, guiding library selection.
- [1] Aryl ureas with angiogenesis inhibiting activity. Patent CA2475703A1, 2003. View Source
